[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol
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Overview
Description
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an oxirane ring.
Preparation Methods
The synthesis of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol typically involves the reaction of cyclohexylmethyl bromide with an epoxide precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the oxirane ring, resulting in different reactivity and applications.
Epoxides: General class of compounds containing an oxirane ring, but with varying substituents that influence their chemical properties and reactivity.
Cyclohexylmethyl derivatives: Compounds with different functional groups attached to the cyclohexylmethyl moiety, leading to diverse chemical behaviors.
This compound’s unique combination of a cyclohexylmethyl group and an oxirane ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
877046-81-6 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(2R,3S)-3-(cyclohexylmethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10+/m0/s1 |
InChI Key |
ODBGWHBDZBWNMM-VHSXEESVSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2[C@H](O2)CO |
Canonical SMILES |
C1CCC(CC1)CC2C(O2)CO |
Origin of Product |
United States |
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